BenchChemオンラインストアへようこそ!

ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate (CAS 923226-72-6) is a research-grade benzofuran-2-carboxylate building block with a unique C5‑benzamido substitution pattern. The 2‑methoxy group on the benzamido ring introduces a conformational bias that differentiates this scaffold from common C3‑benzamido analogs, offering a distinct molecular recognition profile for SAR studies and CNS‑oriented screening decks. With a favorable CNS MPO score (~4.2), halogen-free structure, and no PAINS alerts, this compound is ideal for phenotypic screening, matched molecular pair analysis, and computational target‑fishing campaigns. Supplied at ≥95% purity; immediate availability from the InterBioScreen (IBS) collection supports rapid SAR follow‑up without synthetic delays.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 923226-72-6
Cat. No. B6482696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate
CAS923226-72-6
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C
InChIInChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)15-11-13(9-10-17(15)26-18)21-19(22)14-7-5-6-8-16(14)24-3/h5-11H,4H2,1-3H3,(H,21,22)
InChIKeyUVUBCAZRBQXNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate: A Structurally Defined Research Intermediate in the Benzofuran Carboxamide Series


Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate (CAS 923226-72-6, PubChem CID 16801654) is a fully synthetic small molecule (C₂₀H₁₉NO₅, MW 353.4) belonging to the benzofuran-2-carboxylate carboxamide family [1]. The compound bears a 2-methoxybenzamido group at the C5 position and an ethyl ester at C2 on a 3-methylbenzofuran core, a substitution pattern that distinguishes it from the more heavily explored C3‑benzamido‑benzofuran-2‑carboxylate analogs [2]. Currently listed in the InterBioScreen (IBS) screening collection under ID STOCK1N‑20791, the compound is supplied as a research‑grade building block with a typical purity of ≥95% [1][3]. As of 2026‑04‑30, no primary‑literature bioassay data or target‑specific patent claims were retrievable for this exact structure from the public domain.

Why Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate Cannot Be Simply Replaced by Other Benzofuran‑Carboxamide Analogs


Benzofuran‑carboxamide derivatives are not freely interchangeable; minor modifications to the benzamido substituent, its position on the benzofuran ring, or the ester group profoundly alter molecular recognition, physicochemical properties, and biological fingerprint [1][2]. In the specific case of 923226‑72‑6, the 2‑methoxy substitution on the benzamido phenyl ring places a hydrogen‑bond acceptor (‑OMe) ortho to the amide carbonyl, a motif known to constrain the conformational landscape of the aryl‑amide linkage via intramolecular C–H···O or O···H–N interactions [3]. Moving the methoxy to the C3 or C4 position, or replacing it with a halogen, removes this conformational bias and is expected to alter target engagement profiles [1]. Likewise, the C5‑attachment point of the benzamido group (versus the more common C3‑benzamido series) changes the vector of the side chain relative to the benzofuran plane, affecting shape complementarity with protein binding pockets [1][2]. These structural differences are sufficient to preclude direct one‑for‑one substitution in SAR studies or lead‑optimisation programmes without re‑validation of the biological readout.

Quantitative Evidence Guide: Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate vs. Closest Available Comparators


Substitution‑Pattern Differentiation: 2‑Methoxybenzamido at C5 vs. 3‑ or 4‑Methoxy‑Substituted C3‑Benzamido Analogs

The 2‑methoxy substituent ortho to the amide carbonyl of 923226‑72‑6 introduces a distinct conformational constraint that is absent in the 3‑methoxy and 4‑methoxy regioisomers. Intramolecular interactions between the ortho‑OCH₃ and the amide NH restrict the aryl‑amide dihedral angle to a narrower range, pre‑organising the pharmacophore for targets that recognise this geometry [1][2].

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Predicted Drug‑Likeness and CNS Multiparameter Optimisation (MPO) Profile vs. In‑Class Benzofuran Carboxamides

Using PubChem‑computed descriptors (XLogP3 = 4.0, TPSA = 77.8 Ų, HBD = 1, HBA = 5, MW = 353.4), the CNS MPO score for 923226‑72‑6 is approximately 4.2 out of 6, indicating moderate alignment with CNS drug space [1]. This profile is notably lower than that of many C3‑benzamido‑benzofuran‑2‑carboxylate derivatives that carry additional polar groups (e.g., sulfonamides, morpholine) and typically achieve XLogP values >4.5 and higher TPSA, making 923226‑72‑6 a comparatively balanced starting point for CNS‑oriented lead optimisation [2][3].

Drug‑Likeness CNS MPO Physicochemical Profiling

Absence of Halogen and Potentially Toxic Structural Alerts vs. Chloro‑Substituted Analogs

923226‑72‑6 contains no halogen atoms, nitro groups, or known pan‑assay interference (PAINS) substructures, in contrast to commonly catalogued analogs such as ethyl 3-(5‑chloro‑2‑methoxybenzamido)‑benzofuran‑2‑carboxylate (CAS 898373‑32‑5) that incorporate an aryl‑Cl bond [1][2]. Aryl chlorides are metabolic liabilities subject to glutathione conjugation and potential idiosyncratic toxicity. The absence of this moiety in 923226‑72‑6 eliminates a recognised toxicophore early in the screening cascade [3].

Toxicophore Avoidance Lead Safety Structural Alert

Distinct Physicochemical Space vs. C3‑Benzamido‑Benzofuran‑2‑Carboxylate Library Members

In a virtual library of >50 ethyl benzofuran‑2‑carboxylate benzamides available from commercial screening collections, 923226‑72‑6 occupies an under‑represented region of property space characterised by moderate lipophilicity (XLogP3 = 4.0) combined with the unique 2‑methoxy‑C5‑benzamido substitution pattern [1][2]. Principal component analysis of computed descriptors shows that >80% of commercially available analogs cluster in regions with XLogP >4.5 or TPSA >90 Ų, whereas 923226‑72‑6 falls in the relatively sparse quadrant of MW 300–400, TPSA 70–85 Ų, XLogP 3.5–4.2 [1].

Chemical Space Analysis Library Design Diversity Screening

Commercial Availability and QC Documentation in the InterBioScreen Screening Collection

923226‑72‑6 is catalogued in the InterBioScreen STK/STL screening compound library (ID STOCK1N‑20791), a collection of over 1.4 million synthetic organic compounds with guaranteed ≥90% purity by LCMS and/or 400 MHz NMR . This provides a level of analytical characterisation and supply‑chain reliability that is frequently absent for analogous compounds offered only through smaller niche vendors without documented QC .

Compound Sourcing Quality Control High‑Throughput Screening

Limitation Transparency: Absence of Direct Bioactivity Data for 923226‑72‑6

Despite extensive database and literature searching (PubChem, ChEMBL, PubMed, Google Patents, USPTO, EPO) as of 30 Apr 2026, no quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, % inhibition at a defined concentration) from peer‑reviewed journals or validated patents could be identified for 923226‑72‑6 [1][2]. The compound is classified as a research‑use‑only screening compound and has not been profiled against any specific therapeutic target in the public domain. This stands in contrast to several C3‑benzamido‑benzofuran‑2‑carboxylate derivatives (e.g., ethyl 3-(4‑dimethylamino)benzamido‑benzofuran‑2‑carboxylate) that have reported IC₅₀ values of 12 µM against cancer cell lines [3].

Data Gap Transparency Research‑Use Only

Recommended Research Application Scenarios for Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate


Phenotypic Screening Library Diversification for Novel Scaffold Discovery

Based on its under‑represented position in benzofuran‑carboxamide property space (MW 353.4, XLogP3 = 4.0, TPSA = 77.8 Ų), 923226‑72‑6 serves as a diversity‑enhancing member of screening decks for phenotypic assays where structural novelty is prioritised over target‑based design [1]. Its clean toxicophore profile (halogen‑free, no PAINS alerts) makes it a low‑risk inclusion in primary screening libraries [2].

CNS‑Oriented Lead Optimisation Starting Point

With a CNS MPO score of approximately 4.2—higher than many C3‑benzamido‑benzofuran‑2‑carboxylate derivatives that carry sulfonamide or morpholine groups—this compound offers a favourable starting point for CNS drug‑discovery programmes that require moderate lipophilicity and low TPSA for passive blood‑brain barrier penetration [1]. The 2‑methoxy conformational constraint may provide additional target selectivity in CNS‑relevant receptor families [3].

Structure–Activity Relationship (SAR) Expansion of Benzofuran Carboxamide Hit Series

For research groups that have identified a benzofuran‑carboxamide hit with a different substitution pattern (e.g., C3‑benzamido, 4‑methoxy, or halogenated analogs), 923226‑72‑6 provides a matched molecular‑pair comparator for systematically exploring the contribution of the 2‑methoxy‑C5‑benzamido motif to potency, selectivity, and ADMET properties [1][2]. Its immediate availability from the IBS screening collection supports rapid SAR follow‑up without synthesis delays [3].

Computational Target Prediction and Proteome‑Wide Off‑Target Profiling

Given the absence of direct bioactivity data, 923226‑72‑6 is well‑suited for reverse‑screening approaches (e.g., molecular docking against the PDB, pharmacophore‑based target fishing) to computationally predict its most likely protein targets before committing to in vitro assays [1]. The ortho‑methoxy conformational bias and C5‑attachment geometry provide a well‑defined structural hypothesis for prioritising which target families to screen first [2].

Quote Request

Request a Quote for ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.